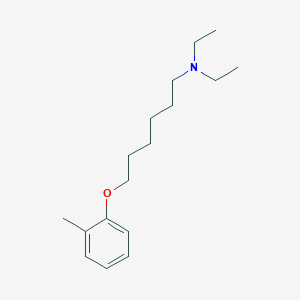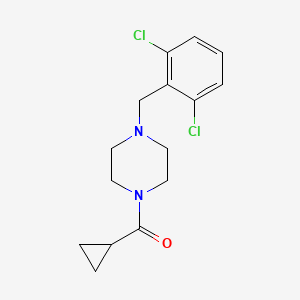![molecular formula C18H16ClNO3S B4682639 N-[2-(4-chlorophenoxy)ethyl]-2-naphthalenesulfonamide](/img/structure/B4682639.png)
N-[2-(4-chlorophenoxy)ethyl]-2-naphthalenesulfonamide
Descripción general
Descripción
N-[2-(4-chlorophenoxy)ethyl]-2-naphthalenesulfonamide, commonly known as NCPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. NCPS is a sulfonamide derivative that has a naphthalene ring structure and a chlorophenoxyethyl group.
Mecanismo De Acción
The mechanism of action of NCPS varies depending on its application. In medicine, NCPS has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are responsible for inflammation, pain, and fever. By inhibiting COX-2, NCPS reduces inflammation, pain, and fever. In agriculture, NCPS inhibits the activity of an enzyme called acetolactate synthase (ALS), which is involved in the biosynthesis of branched-chain amino acids. By inhibiting ALS, NCPS prevents the growth of weeds and pests.
Biochemical and Physiological Effects:
NCPS has been shown to have various biochemical and physiological effects depending on its application. In medicine, NCPS has been shown to reduce inflammation, pain, and fever. It has also been shown to inhibit the growth of tumor cells and fungal cells. In agriculture, NCPS has been shown to inhibit the growth of weeds and pests. It has also been shown to have low toxicity to mammals and birds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using NCPS in lab experiments include its high purity, low toxicity, and ability to inhibit specific enzymes. The limitations of using NCPS in lab experiments include its high cost, limited availability, and potential environmental impact.
Direcciones Futuras
There are several future directions for the research and development of NCPS. In medicine, NCPS could be further studied as a potential treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It could also be studied as a potential treatment for cancer and fungal infections. In agriculture, NCPS could be further studied as a potential herbicide and insecticide. It could also be studied for its potential to increase crop yield and improve crop quality. In environmental science, NCPS could be further studied as a potential fluorescent probe for the detection of metal ions in water and soil samples.
Aplicaciones Científicas De Investigación
NCPS has been extensively studied for its potential applications in various fields. In medicine, NCPS has been shown to have anti-inflammatory, antitumor, and antifungal properties. It has also been studied as a potential treatment for Alzheimer's disease and Parkinson's disease. In agriculture, NCPS has been used as a herbicide and insecticide due to its ability to inhibit the growth of weeds and pests. In environmental science, NCPS has been used as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3S/c19-16-6-8-17(9-7-16)23-12-11-20-24(21,22)18-10-5-14-3-1-2-4-15(14)13-18/h1-10,13,20H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDXKPIWAKYYEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCOC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-ethyl-2-mercapto-6-methyl-3-[4-(4-pyridinylmethyl)phenyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4682559.png)
![N~2~-(4-bromo-3-methylphenyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4682587.png)
![2-(2,5-dimethoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4682592.png)
![5-[2-chloro-5-(trifluoromethyl)phenyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide](/img/structure/B4682597.png)
![{4-bromo-2-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B4682604.png)

![2-(3-{[5-(methoxycarbonyl)-2-furyl]methoxy}phenyl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4682610.png)
![1-[2-(2,3-dimethylphenoxy)propanoyl]-4-(2-furylmethyl)piperazine](/img/structure/B4682613.png)
![3-cyclopropyl-6-(4-methoxyphenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4682618.png)
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-fluorobenzenesulfonamide](/img/structure/B4682624.png)
![1-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B4682635.png)

![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(3,4-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4682657.png)
